(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
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Overview
Description
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidinylidenephosphoramidates, which are characterized by the presence of an imidazolidine ring and a phosphoramidate group. The compound’s molecular formula is C9H18N3O4P, and it has a molecular weight of 263.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diethyl phosphoramidate with 1-methyl-4-oxoimidazolidine-2-ylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The industrial production methods also include purification steps to remove any impurities and to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoramidate derivatives, while reduction may produce reduced imidazolidine compounds. Substitution reactions can result in a variety of substituted imidazolidinylidenephosphoramidates.
Scientific Research Applications
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-Dimethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- (Z)-Dibutyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- (Z)-Diisopropyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
Uniqueness
(Z)-Diethyl 1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its dimethyl, dibutyl, and diisopropyl analogs
Properties
Molecular Formula |
C8H16N3O4P |
---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
2-diethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N3O4P/c1-4-14-16(13,15-5-2)10-8-9-7(12)6-11(8)3/h4-6H2,1-3H3,(H,9,10,12,13) |
InChI Key |
XAPGXIMRDLMBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=C1NC(=O)CN1C)OCC |
Origin of Product |
United States |
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